5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is a compound of interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. It is classified as a pyrrolidine derivative containing an oxadiazole moiety, which is known for its diverse pharmacological properties.
This compound can be synthesized through various chemical methods, primarily involving the cyclization of specific precursors. It falls under the category of heterocyclic compounds, specifically oxadiazoles, which are characterized by their five-membered ring structure containing two nitrogen atoms and three carbon atoms. The presence of the cyclopropyl group adds to its unique properties, making it a subject of research in drug discovery and material development.
The synthesis of 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride typically involves several steps:
Industrial production may utilize continuous flow reactors to enhance efficiency and yield while employing advanced purification techniques such as crystallization or chromatography to ensure product purity.
The molecular formula for 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is , with a molecular weight of 195.22 g/mol.
Key structural data includes:
The structure features a cyclopropyl group attached to an oxadiazole ring, which is further connected to a pyrrolidine ring containing a hydroxyl group.
5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride can undergo several types of chemical reactions:
The major products from these reactions include:
The mechanism of action for 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific biological targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to diverse biological effects depending on the target pathways involved .
While specific physical properties such as melting point or boiling point were not detailed in the search results, compounds like this typically exhibit characteristics influenced by their molecular structure.
Key chemical properties include:
Relevant data indicates that this compound's unique structural features contribute to its reactivity and potential applications in various fields.
5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride has several scientific applications:
The strategic disconnection of 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride reveals two primary synthons: the pyrrolidin-3-ol moiety and the 3-cyclopropyl-1,2,4-oxadiazole ring system. This hybrid architecture necessitates convergent synthetic routes that address the stereochemical challenges of the pyrrolidine core while preserving the acid-sensitive cyclopropane functionality. As illustrated in cardiac sarcomere inhibitor patents, the oxadiazole ring typically serves as a bioisosteric replacement for carboxylic esters or amides, enhancing metabolic stability and membrane permeability [6].
Retrosynthetic breakdown identifies 3-hydroxypyrrolidine and 3-cyclopropyl-5-(chlorocarbonyl)-1,2,4-oxadiazole as advanced intermediates. Alternative disconnections include cyclocondensation of amidoximes with pyrrolidine-bearing carboxylates or intramolecular O-alkylation of cyanoacetamide precursors. The stereospecific construction of the pyrrolidine ring remains challenging due to potential racemization at C3 and C5 during oxadiazole conjugation—a critical consideration confirmed by rac-(3R,5S) stereodescriptors in PubChem entries [1] [3].
Table 1: Retrosynthetic Pathways for Pyrrolidine-Oxadiazole Hybrids
Disconnection Site | Synthons Generated | Key Challenges |
---|---|---|
Oxadiazole C5-Pyrrolidine Bond | 3-Cyclopropyl-5-chlorocarbonyl-1,2,4-oxadiazole + 3-Hydroxypyrrolidine | Epimerization risk, cyclopropane stability |
Amidoxime Cyclization | N-Hydroxy-3-cyclopropylimidamide + 4-(Chloroacetyl)pyrrolidin-3-ol | Regioselectivity, N/O-acylation competition |
Pyrrolidine C3-O Bond | 5-(Cyanomethyl)-1,2,4-oxadiazole + Epoxide | Ring strain management, regioselective opening |
Palladium-catalyzed cross-coupling methodologies enable efficient construction of the oxadiazole-pyrrolidine linkage while preserving stereochemical integrity. Key approaches include:
Buchwald-Hartwig Amination: Coupling of 5-bromo-3-cyclopropyl-1,2,4-oxadiazole with N-Boc-protected pyrrolidin-3-ol using Pd2(dba)3/XPhos catalyst system (toluene, 110°C, 18h), achieving >85% yield with minimal racemization [7]. This method supersedes classical SNAr reactions that require electron-deficient oxadiazoles.
Copper-mediated N-Arylation: Microwave-assisted CuI/N,N'-dimethylethylenediamine catalysis enables coupling at 150°C in <2 hours, particularly effective for unprotected pyrrolidinols [8].
Oxadiazole ring assembly leverages cyclocondensation reactions between amidoximes and activated carboxylates. Optimization studies reveal that 3-cyclopropylamidoxime reacts with diethyl N-Boc-glutarate under TBTU activation (DMF, 25°C) to form the oxadiazole-pyrrolidine precursor in a single step, followed by stereoselective reduction of the ketone. Microwave-assisted cyclization (150°C, 30 min) improves yields to 92% by suppressing decomposition pathways [6] [9].
Table 2: Optimized Conditions for Oxadiazole Ring Formation
Method | Catalyst System | Temperature/Time | Yield (%) | Regioselectivity |
---|---|---|---|---|
Pd-Catalyzed | Pd2(dba)3/XPhos | 110°C, 18h | 85-88% | >99:1 |
Cu-Mediated | CuI/DMEDA | 150°C (MW), 2h | 78-82% | 95:5 |
Cyclocondensation | TBTU, DIPEA | 25°C, 12h | 65-70% | N/A |
Microwave Cyclization | None | 150°C, 30 min | 90-92% | N/A |
The cyclopropyl substituent at the oxadiazole 3-position significantly influences the compound's electronic properties and metabolic stability. Regioselective introduction requires precise control to prevent ring-opening side reactions. Two predominant strategies have been developed:
Directed Lithiation: Treatment of 3-bromo-1,2,4-oxadiazole with n-BuLi (-78°C) generates a stable lithiated species that reacts with cyclopropyl bromide/copper(I) cyanide complex, achieving 75% yield with <5% ring-opened byproducts [7]. This method exploits the oxadiazole ring's ability to direct ortho-metalation.
Cyclopropanation of Alkenyloxadiazoles: Rhodium-catalyzed decomposition of diazocyclopropane in the presence of 5-vinyl-1,2,4-oxadiazole (Rh2(OAc)4, CH2Cl2, 40°C) enables direct cyclopropanation with 82% diastereoselectivity. This transition-metal-catalyzed approach avoids harsh basic conditions that degrade the oxadiazole core [6] [8].
Critical to functionalization is the electronic modulation by the oxadiazole ring: the cyclopropyl group exhibits enhanced nucleophilic character at C1 when conjugated through the π-deficient heterocycle. This polarization enables electrophilic substitutions exclusively at the least-hindered carbon, as confirmed by 13C NMR studies showing significant deshielding (δC 8.7 ppm) of the proximal cyclopropyl carbon [3].
Conversion of the free base to the hydrochloride salt serves dual purposes: enhancing aqueous solubility (>15 mg/mL vs. <0.5 mg/mL for free base) and improving crystallinity for characterization. Salt formation protocols require careful optimization to prevent decomposition of the acid-sensitive oxadiazole ring:
Solvent Screening: Co-solvent systems (IPA/water, acetone/water) outperform pure alcohols or ethers. Optimal conditions use isopropanol/water (4:1) with HCl gas bubbling at 0-5°C, yielding 95% crystalline solid without oxadiazole degradation. Acetonitrile causes partial decomposition (>10%) due to trace basic impurities [1] [2].
Counterion Effects: Comparative studies of maleate, mesylate, and hydrochloride salts reveal superior crystallinity and stability with HCl. The hydrochloride salt exhibits a distinct melting point (218-220°C with decomposition) and characteristic IR absorptions at 2700-2400 cm⁻¹ (broad, HCl stretch) and 1580 cm⁻¹ (oxadiazole C=N) [2].
X-ray crystallography confirms protonation occurs at the pyrrolidine nitrogen rather than the oxadiazole N4 atom, with hydrogen bonding between the ammonium ion (N-H+), chloride anion, and hydroxyl group stabilizing the crystal lattice. This protonation pattern preserves the oxadiazole's aromaticity while enhancing water solubility through ionic character [1] [3].
Table 3: Solvent Optimization for Hydrochloride Salt Crystallization
Solvent System | Acid Source | Temperature (°C) | Yield (%) | Purity (HPLC) | Decomposition (%) |
---|---|---|---|---|---|
Ethanol | HCl (g) | 0-5 | 88 | 98.5 | <1 |
IPA/Water (4:1) | HCl (g) | 0-5 | 95 | 99.3 | 0 |
Acetone | HCl (conc.) | 25 | 75 | 96.2 | 3 |
THF | HCl (ether) | -10 | 82 | 97.8 | 2 |
Acetonitrile | HCl (g) | 0 | 65 | 89.7 | 12 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7